molecular formula C22H16BrFN4O3 B3205547 N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1040649-50-0

N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B3205547
CAS No.: 1040649-50-0
M. Wt: 483.3 g/mol
InChI Key: CBQIXPRBFZQLHA-UHFFFAOYSA-N
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Description

This compound features a pyridinone core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a p-tolyl group. The acetamide linker connects the pyridinone moiety to a 4-bromo-2-fluorophenyl group. Key structural attributes include:

  • 1,2,4-Oxadiazole: This five-membered heterocycle enhances metabolic stability and π-π stacking interactions due to its electron-deficient nature.
  • Substituents: The 4-bromo-2-fluorophenyl group introduces halogen-mediated hydrophobic interactions, while the p-tolyl group on the oxadiazole may influence steric bulk and lipophilicity.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O3/c1-13-4-6-14(7-5-13)20-26-21(31-27-20)16-3-2-10-28(22(16)30)12-19(29)25-18-9-8-15(23)11-17(18)24/h2-11H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQIXPRBFZQLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Triazole-Based Analogs ()

Compounds such as 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 726158-21-0) share the acetamide linker and halogenated aryl groups but differ in core heterocycles.

Parameter Target Compound Triazole Analog ()
Core Structure Pyridinone + 1,2,4-oxadiazole 1,2,4-Triazole
Key Substituents 4-Bromo-2-fluorophenyl, p-tolyl 4-Bromophenyl, 2-fluorophenyl, pyridin-3-yl
Linker Acetamide Thioether-acetamide
Molecular Weight ~470–500 g/mol (estimated) ~490–510 g/mol (based on CAS data)
Potential Interactions Oxadiazole: π-π stacking; Bromo/fluoro: hydrophobic Triazole: Metal coordination; Thioether: Sulfur-mediated interactions

Key Findings :

  • The triazole analog’s sulfur atom may confer higher polarizability compared to the oxygen-rich oxadiazole in the target compound .
  • Thioether linkers (as in ) are prone to oxidation, whereas oxadiazoles exhibit greater metabolic stability .

Spirocyclic and Chromenone Derivatives ()

Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) and N-(4-bromo-2-fluorophenyl)-2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide () diverge significantly in core architecture.

Parameter Target Compound Chromenone Derivative ()
Core Structure Pyridinone + 1,2,4-oxadiazole Chromen-4-one + pyrazolo[3,4-d]pyrimidine
Molecular Weight ~470–500 g/mol 589.1 g/mol (Example 53)
Bioactivity Relevance Likely kinase/modulatory targets Reported anticancer activity (chromenones are known CDK inhibitors)

Key Findings :

  • Spirocyclic analogs () introduce conformational constraints, which may optimize target selectivity .

Substituent Variations ()

Compounds such as N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 476485-93-5) highlight the impact of halogen and alkyl substitutions.

Parameter Target Compound Chloro/Methyl Analog ()
Aryl Substituents 4-Bromo-2-fluorophenyl 4-Chlorophenyl, 4-methylphenyl
Halogen Effects Bromo: Increased hydrophobicity; Fluoro: Electronic effects Chloro: Moderate hydrophobicity; Methyl: Steric bulk
Molecular Weight ~470–500 g/mol ~480–500 g/mol

Key Findings :

  • Bromine’s larger atomic radius (vs. chlorine) may enhance binding to hydrophobic pockets in biological targets .
  • Methyl groups (e.g., p-tolyl in the target) improve metabolic stability but may reduce solubility .

Data Table: Comparative Overview

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyridinone + oxadiazole 4-Bromo-2-fluorophenyl, p-tolyl ~470–500 High metabolic stability N/A
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N... 1,2,4-Triazole 4-Bromophenyl, 2-fluorophenyl ~490–510 Thioether linker, pyridinyl group
Example 53 (Chromenone derivative) Chromen-4-one + pyrazolopyrim 5-Fluoro-3-(3-fluorophenyl) 589.1 Anticancer activity, fused rings
N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H... 1,2,4-Triazole 4-Chlorophenyl, 4-methylphenyl ~480–500 Chloro/methyl substituent trade-off

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-fluorophenyl)-2-(2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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